molecular formula C9H5BrN2O2S B2425222 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde CAS No. 93362-44-8

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde

Cat. No.: B2425222
CAS No.: 93362-44-8
M. Wt: 285.12
InChI Key: HRCREMWMYBNZOE-UHFFFAOYSA-N
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Description

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is a heterocyclic compound that contains a furan ring substituted with a bromine atom, a pyrimidin-2-ylsulfanyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the pyrimidin-2-ylsulfanyl group and the aldehyde functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid.

    Reduction: 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid
  • 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol
  • 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-thiol

Uniqueness

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the aldehyde functionality, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

4-bromo-5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-7-4-6(5-13)14-8(7)15-9-11-2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCREMWMYBNZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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